molecular formula C9H12F2N2O2 B2797928 2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-2-methylpropanoic acid CAS No. 1823451-20-2

2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-2-methylpropanoic acid

Cat. No.: B2797928
CAS No.: 1823451-20-2
M. Wt: 218.204
InChI Key: HRXZIGHMNOHXMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-2-methylpropanoic acid is a compound that belongs to the class of difluoromethylated heterocyclic acidsThe presence of the difluoromethyl group in the pyrazole ring enhances its chemical stability and biological activity, making it a valuable compound for research and industrial purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-2-methylpropanoic acid typically involves the use of difluoroacetic acid as a fluorine source. One common method includes the addition of difluoroacetic acid to an alpha, beta-unsaturated ester, followed by alkaline hydrolysis to obtain the intermediate carboxylic acid. This intermediate is then condensed and cyclized with methyl hydrazine in the presence of a catalyst to yield the final product . Another method involves the use of propiolic alcohol, sodium hydroxide, and chlorine bleach, followed by catalytic esterification using nanoscale titanium dioxide .

Industrial Production Methods

Industrial production of this compound often relies on scalable and cost-effective methods. The use of difluoroacetic acid and its derivatives as fluorine building blocks is common in industrial settings. The reaction conditions are optimized to ensure high yield and purity of the final product, with minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with amino acid residues in proteins, affecting their function. For example, it can inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain, leading to antifungal effects .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[3-(difluoromethyl)-4-methylpyrazol-1-yl]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2N2O2/c1-5-4-13(9(2,3)8(14)15)12-6(5)7(10)11/h4,7H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXZIGHMNOHXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(F)F)C(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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